molecular formula C9H6ClF3N4 B3240294 3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine CAS No. 1431965-28-4

3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine

Cat. No.: B3240294
CAS No.: 1431965-28-4
M. Wt: 262.62 g/mol
InChI Key: WGARDNDCOHLAHK-UHFFFAOYSA-N
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Description

3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine (CAS 1644602-68-5) is a high-value chemical intermediate with the molecular formula C10H8ClF3N4 and a molecular weight of 276.65 . This compound features a hybrid structure incorporating two privileged scaffolds in modern crop protection and drug discovery: a pyrazole ring and a trifluoromethylpyridine (TFMP) moiety . The biological activity of TFMP derivatives is attributed to the unique combination of the fluorine atom's physicochemical properties and the pyridine ring's characteristics, which can significantly influence a molecule's metabolism, translocation, and biomolecular affinity . Specifically, the trifluoromethyl group is a strong electron-withdrawing group that can enhance lipophilicity and stability . This structure makes the compound a key building block for synthesizing novel molecules, especially for pesticidal applications, as evidenced by patents detailing the use of closely related pyrazol-4-amine intermediates in creating active ingredients . Researchers utilize this amine in the development of new synthetic auxin herbicides and other agrochemicals, where the pyridine and pyrazole cores are frequently employed to generate broad-spectrum activity and manage resistant species . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N4/c10-8-6(14)4-17(16-8)7-2-1-5(3-15-7)9(11,12)13/h1-4H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGARDNDCOHLAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(C(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine to form the corresponding pyrazole derivative. Subsequent chlorination and amination steps are then employed to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Chemical Formula : C10H7ClF3N3
  • Molecular Weight : 253.64 g/mol
  • IUPAC Name : 3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine

The structural formula can be represented as follows:

C1=C(N2C(=C(C=N2)C(=O)N)C(F)(F)F)C(F)(F)F\text{C}_1=C(N_2C(=C(C=N_2)C(=O)N)C(F)(F)F)C(F)(F)F

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing drugs against various diseases.

Case Study: Anticancer Properties
Research has indicated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole ring could enhance its efficacy against specific tumor types .

Agrochemicals

The compound's unique trifluoromethyl group contributes to its stability and bioactivity, making it suitable for use in agrochemical formulations. It can serve as an active ingredient in herbicides or fungicides.

Case Study: Herbicide Development
A recent study explored the synthesis of pyrazole derivatives, including this compound, for their herbicidal properties. The results showed promising activity against common weeds, suggesting potential applications in agricultural practices .

Material Science

Due to its distinct electronic properties, this compound is being investigated for use in developing advanced materials, such as organic semiconductors and sensors.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Electrical ConductivityModerate
Solubility in WaterLow

Mechanism of Action

The mechanism by which 3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain enzymes or receptors, leading to its biological activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Differs in the pyridine substituent (5-fluoro vs. 5-CF₃) and substitution position (pyridin-3-yl vs. pyridin-2-yl).
  • Synthesis : Prepared via reaction of 3-chloro-1H-pyrazol-4-amine with 5-fluoropyridin-3-ylisocyanate in tetrahydrofuran .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Features a methyl group at position 3 and a cyclopropylamine substituent instead of chlorine.
  • Properties : Reported melting point: 104.0–107.0°C ; molecular formula C₁₂H₁₅N₅ (m/z 215 [M+H]+).
  • Application : Demonstrated in copper-catalyzed coupling reactions, highlighting versatility in functionalization .

5-(Pyridin-2-yl)-1H-pyrazol-4-amine (A113767)

  • Structure : Lacks the 3-chloro and CF₃ substituents, simplifying the scaffold.
  • Availability : Sold at 95% purity (CAS: 896467-81-5), indicating its utility as a building block for further derivatization .

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

  • Structure : Substituted with a 4-chlorophenyl group and methyl at position 1.
  • Properties : Molecular formula C₁₀H₁₀ClN₃ , PubChem CID: 2735304. The aromatic chlorophenyl group may enhance π-π stacking interactions in target binding .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features Reference
3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine Cl (3), 5-CF₃-pyridin-2-yl (1) C₉H₇Cl₂F₃N₄ 299.08 High lipophilicity, discontinued
3-Chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine Cl (3), 5-F-pyridin-3-yl (1) C₈H₆ClFN₅ 226.61 Lower lipophilicity, easier synthesis
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine CH₃ (3), cyclopropylamine (4) C₁₂H₁₅N₅ 215.28 Flexible functionalization
5-(Pyridin-2-yl)-1H-pyrazol-4-amine H (3), pyridin-2-yl (1) C₈H₈N₄ 160.18 Minimal steric hindrance
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Cl-C₆H₄ (3), CH₃ (1) C₁₀H₁₀ClN₃ 207.66 Aromatic interactions favored

Research Findings and Trends

Substituent Effects :

  • Trifluoromethyl vs. Halogens : The CF₃ group in the target compound increases metabolic resistance compared to fluorine or chlorine, as seen in analogs like 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine .
  • Pyridine Position : Pyridin-2-yl substitution (target compound) may offer better steric alignment with biological targets than pyridin-3-yl derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) .

Synthetic Accessibility :

  • The target compound’s synthesis requires specialized reagents (e.g., trifluoromethylpyridine precursors), whereas simpler analogs like 5-(pyridin-2-yl)-1H-pyrazol-4-amine are more readily available .

Commercial Viability :

  • Discontinuation of the target compound in commercial catalogs suggests challenges in scalability or niche applications . In contrast, derivatives like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine remain widely accessible .

Biological Activity

3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is C12H8ClF3N3C_{12}H_{8}ClF_{3}N_{3} with a molecular weight of approximately 295.66 g/mol. It features a pyrazole ring, which is known for its pharmacological relevance, and a trifluoromethyl group that enhances its biological activity.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic effects. For instance, studies involving related pyrazole derivatives have shown promising results against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities in these compounds has been linked to improved aqueous solubility and enhanced metabolic stability, which are crucial for in vivo efficacy .

Anti-inflammatory Properties

The pyrazole moiety is also associated with anti-inflammatory activities. A series of pyrazole derivatives have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, certain derivatives exhibited IC50 values significantly lower than those of standard anti-inflammatory drugs like diclofenac . The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects.

The mechanism underlying the biological activity of this compound involves the inhibition of specific enzyme pathways. Inhibition studies have shown that the compound may target ATPases and other critical enzymes involved in cellular metabolism and signaling pathways . The trifluoromethyl group is believed to play a crucial role in enhancing binding affinity and selectivity towards these targets.

Case Studies

StudyFindings
Sakamoto et al. (2000)Identified structural modifications that enhance antiparasitic activity; demonstrated the importance of the trifluoromethyl group .
MDPI Review (2022)Highlighted various pyrazole derivatives with significant anti-inflammatory activity; compounds showed IC50 values as low as 0.01 μM against COX enzymes .
American Elements (2021)Reported on the synthesis and characterization of related compounds, emphasizing their potential as therapeutic agents against inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine
Reactant of Route 2
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3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine

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